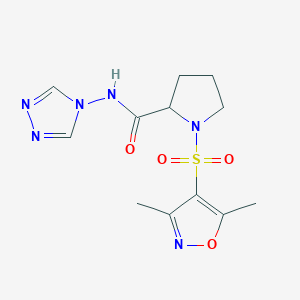
C12H16N6O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of L-cysteine and guanine, featuring a complex structure that includes a guanyl group and an acetylated cysteine moiety. It is primarily recognized for its applications in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with a guanine derivative under specific conditions. The process may include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-cysteine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-cysteine with a guanine derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various acylating agents or alkylating agents under controlled pH and temperature.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Acylated or alkylated derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes involving cysteine and guanine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant and anti-inflammatory treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Modulation: Affecting signaling pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: can be compared with other similar compounds such as:
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
Glutathione: A tripeptide with potent antioxidant properties.
Cysteamine: Used in the treatment of cystinosis and as a radioprotective agent.
Uniqueness
The uniqueness of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine lies in its dual functionality, combining the properties of cysteine and guanine derivatives. This allows it to participate in a broader range of biochemical reactions and therapeutic applications.
Propiedades
Fórmula molecular |
C12H16N6O4S |
|---|---|
Peso molecular |
340.36 g/mol |
Nombre IUPAC |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4S/c1-8-11(9(2)22-16-8)23(20,21)18-5-3-4-10(18)12(19)15-17-6-13-14-7-17/h6-7,10H,3-5H2,1-2H3,(H,15,19) |
Clave InChI |
SZARIWCKLWQSSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15108104.png)
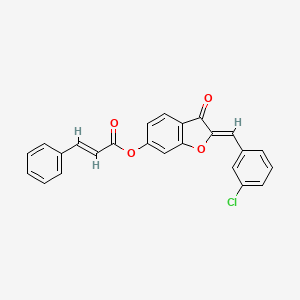
![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15108113.png)
![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
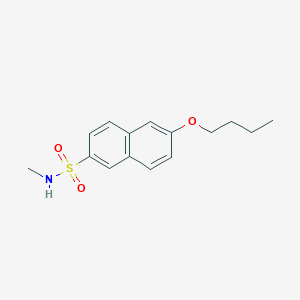
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)
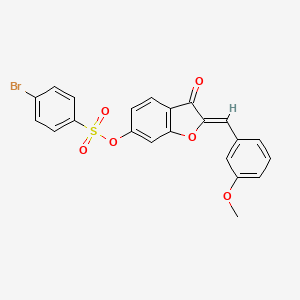
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15108142.png)
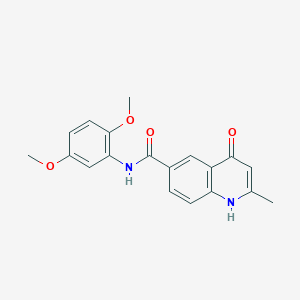
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108151.png)
![1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B15108155.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)
